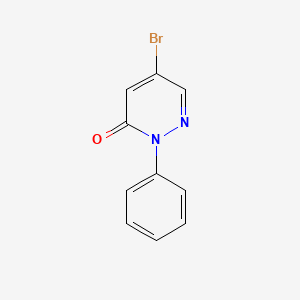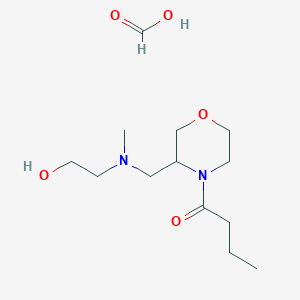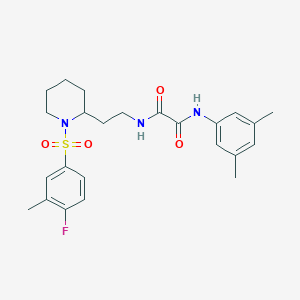![molecular formula C17H14OS B2361874 (2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one CAS No. 268563-91-3](/img/structure/B2361874.png)
(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-substituted methylidene oxindoles, has been achieved by the Knoevenagel condensation of oxindole with para-substituted aromatic aldehydes . This process was characterized in the solid state by x-ray crystallography .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single crystal X-ray crystallography . A hydrogen bonded dimer molecular assembly or supramolecular construct was identified in all the crystal structures examined .Applications De Recherche Scientifique
Stereoselective Synthesis
A key application of compounds similar to (2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one is in stereoselective synthesis. For instance, the photoreorganisation of certain indene diones in anhydrous acetone leads to the formation of Z-isomers identified through X-ray crystallography, demonstrating the potential of these compounds in stereoselective organic synthesis (Kapoor et al., 2003).
Intramolecular Bifurcate Hydrogen Bond Formation
Another research area is the study of intramolecular bifurcate hydrogen bond formation. Certain inden-1-ones with specific substituents have been synthesized to explore this phenomenon, revealing significant insights into the molecular structure and bonding through NMR spectroscopy, X-ray analysis, and theoretical calculations (Sigalov et al., 2017).
Development of Novel Synthons
The development of new synthons for chemical synthesis is another significant application. For example, 4-phenylsulfanyl-2-(2-phenylsulfanylethyl)but-1-ene has been used as a new synthon leading to the synthesis of perhydropyrano[2,3-b]pyrans and dioxaspiro[4.5]decanes, illustrating the utility of these compounds in the synthesis of complex organic molecules (Alonso et al., 2006).
Coordination Complex Formation
Research on the formation of coordination complexes, particularly with metals, is another area of interest. A study on the electrocrystallization of a copper(II) complex with a similar indene derivative provides insights into the structural and magnetic characterization of such complexes (Arroyo-Carmona et al., 2021).
Spectroscopic and Thermodynamic Properties
Investigations into the spectroscopic and thermodynamic properties of similar compounds offer valuable information for their potential applications. Studies involving calculations using Hartree Fock Theory and Density Functional Theory contribute to understanding the electronic structure and stability of these molecules (Uppal et al., 2019).
Propriétés
IUPAC Name |
(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14OS/c1-19-15-8-6-12(7-9-15)10-14-11-13-4-2-3-5-16(13)17(14)18/h2-10H,11H2,1H3/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPPCDWTJHAURJ-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/CC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)

![(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2361795.png)
![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)

![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)


![cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2361804.png)
![3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2361806.png)
![(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B2361807.png)
![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)

